Tributyl(hexyl)phosphonium hexafluorophosphate(V)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(hexyl)phosphonium hexafluorophosphate(V) is a phosphonium-based ionic liquid. It is known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(hexyl)phosphonium hexafluorophosphate(V) typically involves the reaction of tributyl(hexyl)phosphonium chloride with hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The general reaction can be represented as follows:
[ \text{(C}_4\text{H}_9\text{)}_3\text{P(C}6\text{H}{13}\text{)}+\text{Cl}- + \text{HPF}_6 \rightarrow \text{(C}_4\text{H}_9\text{)}_3\text{P(C}6\text{H}{13}\text{)}+\text{PF}_6- + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of tributyl(hexyl)phosphonium hexafluorophosphate(V) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(hexyl)phosphonium hexafluorophosphate(V) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phosphonium species.
Reduction: Reduction reactions can convert the phosphonium ion to its reduced form.
Substitution: The compound can participate in substitution reactions, where one of the alkyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution can produce various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Tributyl(hexyl)phosphonium hexafluorophosphate(V) has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is employed in the extraction and purification of biomolecules.
Wirkmechanismus
The mechanism by which tributyl(hexyl)phosphonium hexafluorophosphate(V) exerts its effects involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The phosphonium ion can interact with various substrates, facilitating reactions and enhancing the stability of reaction intermediates. The hexafluorophosphate anion contributes to the overall stability and ionic conductivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributylmethylphosphonium hexafluorophosphate
- Tributylethylphosphonium hexafluorophosphate
- Tributylpropylphosphonium hexafluorophosphate
Uniqueness
Tributyl(hexyl)phosphonium hexafluorophosphate(V) stands out due to its longer alkyl chain, which enhances its hydrophobicity and thermal stability compared to shorter-chain analogs. This makes it particularly suitable for high-temperature applications and processes requiring low volatility .
Eigenschaften
Molekularformel |
C18H40F6P2 |
---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
tributyl(hexyl)phosphanium;hexafluorophosphate |
InChI |
InChI=1S/C18H40P.F6P/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;1-7(2,3,4,5)6/h5-18H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
YNWRXTPPRLEOLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[P+](CCCC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.